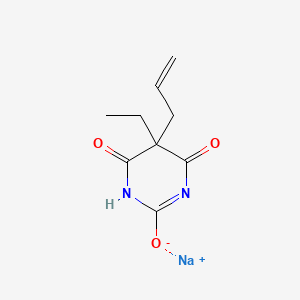
Barbituric acid, 5-allyl-5-ethyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-allyl-5-ethyl-, sodium salt is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is not pharmacologically active, but its derivatives, including 5-allyl-5-ethyl-barbituric acid sodium salt, have significant medicinal properties. This compound is known for its central nervous system depressant effects and is used in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyl-5-ethyl-barbituric acid sodium salt typically involves the reaction of diethyl malonate with urea in the presence of sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then alkylated with allyl bromide and ethyl iodide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and other separation techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted barbiturates depending on the reagents used.
Scientific Research Applications
Barbituric acid, 5-allyl-5-ethyl-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other barbiturate derivatives.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Utilized as a sedative, hypnotic, and anticonvulsant agent.
Industry: Employed in the manufacture of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The compound exerts its effects by binding to gamma-aminobutyric acid (GABA) subtype receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect .
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Used primarily as a short-term sedative and anesthetic.
Secobarbital: Known for its use as a short-acting sedative and hypnotic.
Uniqueness
Barbituric acid, 5-allyl-5-ethyl-, sodium salt is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of allyl and ethyl groups provides a balance of lipophilicity and hydrophilicity, influencing its absorption, distribution, and overall efficacy compared to other barbiturates .
Properties
CAS No. |
66941-68-2 |
|---|---|
Molecular Formula |
C9H11N2NaO3 |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
sodium;5-ethyl-4,6-dioxo-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C9H12N2O3.Na/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13;/h3H,1,4-5H2,2H3,(H2,10,11,12,13,14);/q;+1/p-1 |
InChI Key |
XCMCNJZZRBHHBX-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


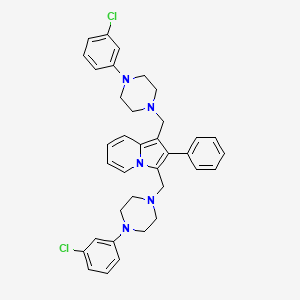

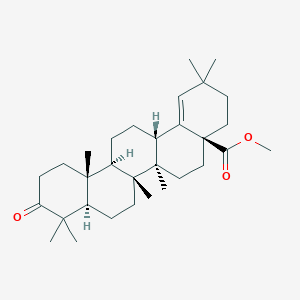
![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
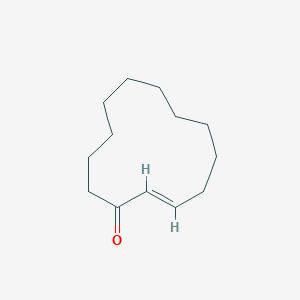

![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)
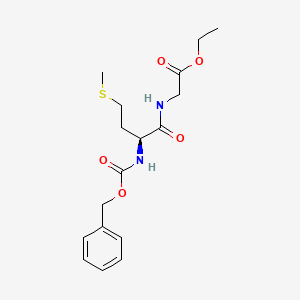

![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
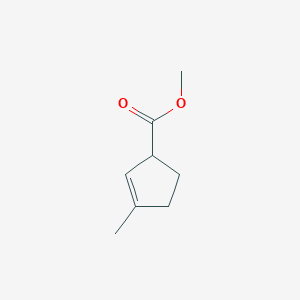
![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)
